molecular formula C6H12ClF2NO2 B8602525 Ethyl 3-amino-4,4-difluorobutanoate hydrochloride

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride

Katalognummer: B8602525
Molekulargewicht: 203.61 g/mol
InChI-Schlüssel: SVIZYXWDEWEBFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the butanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4,4-difluorobutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4,4-difluorobutanoate and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: The corresponding carboxylic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-4,4-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-amino-4,4,4-trifluorobutanoate: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.

    Ethyl 3-amino-4-chlorobutanoate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    Ethyl 3-amino-4,4-difluorocrotonate: The presence of a double bond in the crotonate derivative can affect its reactivity and applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated amino acid derivatives in scientific research and industry.

Eigenschaften

Molekularformel

C6H12ClF2NO2

Molekulargewicht

203.61 g/mol

IUPAC-Name

ethyl 3-amino-4,4-difluorobutanoate;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)3-4(9)6(7)8;/h4,6H,2-3,9H2,1H3;1H

InChI-Schlüssel

SVIZYXWDEWEBFC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C(F)F)N.Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 2 mmole of beta-difluoromethyl beta-alanine in 15 ml of dichloromethane is treated with 2 mmole of thionyl chloride at 25° C. for one hour after which 20 ml of ethanol is added. The solution is stirred at 25° C. for one hour and concentrated to afford 3-amino-3-difluoromethylpropionic acid ethyl ester hydrochloride.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.